molecular formula C14H18Cl2N2 B1421856 [(2-Methylphenyl)methyl](pyridin-2-ylmethyl)amine dihydrochloride CAS No. 1252334-11-4

[(2-Methylphenyl)methyl](pyridin-2-ylmethyl)amine dihydrochloride

Cat. No. B1421856
CAS RN: 1252334-11-4
M. Wt: 285.2 g/mol
InChI Key: ZWMULYNOOIZQRT-UHFFFAOYSA-N
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Description

“(2-Methylphenyl)methylamine dihydrochloride” is an organic compound . It is a derivative of pyridine, an aromatic heterocyclic organic compound. The empirical formula of this compound is C14H18Cl2N2 .


Molecular Structure Analysis

The molecular structure of “(2-Methylphenyl)methylamine dihydrochloride” consists of a pyridine ring linked to a methylphenyl group and a methylamine group . The exact structure can be found in chemical databases .

Scientific Research Applications

  • Fluorescent Zn(II) Sensors : This compound has been utilized in the synthesis of fluorescent Zn(II) sensors. The study by (Nolan et al., 2006) discusses the creation of Zinpyr family dyes, which contain an aniline-based ligand with a pyridyl-amine-pyrrole group. These sensors demonstrated enhanced selectivity for Zn(II) and were found to be cell permeable and responsive in vivo.

  • Spin Crossover Complexes : A study on polynuclear spin crossover complexes used this compound for the synthesis of iron(II) complexes. (Boldog et al., 2009) explored the impact of substituents on the ligand's structure on the magnetic properties of these complexes.

  • Fluorescent Sensor for Inorganic Cations : (Mac et al., 2010) synthesized a fluorescent dye based on this compound. The dye acted as a sensor for small inorganic cations like lithium, sodium, and zinc, showing significant bathochromic shift of fluorescence in their presence.

  • Soluble Derivatives for Metal Ion Affinity and Fluorescence Properties : In the context of studying metal complexes, (Liang et al., 2009) synthesized derivatives of tris((6-phenyl-2-pyridyl)methyl)amine for enhanced solubility. These ligands were used to study binding properties with metal ions like Zn(2+) and Cu(2+), demonstrating significant fluorescence changes upon binding.

  • Cathinone Derivative Analysis : (Nycz et al., 2016) identified and characterized cathinone derivatives, including this compound, using spectroscopic methods like GC-MS and NMR.

  • Synthesis of Aminomethylpyridine Derivatives : The compound was used in the synthesis of novel aminomethylpyridine derivatives by (Palamarchuk et al., 2019). These derivatives were generated through nucleophilic substitution reactions.

  • Diiron(III) Complexes as Methane Monooxygenase Models : (Sankaralingam and Palaniandavar, 2014) used the compound in creating diiron(III) complexes, studying their potential as functional models for methane monooxygenases.

  • Copper(I) Complexes Synthesis and Characterization : A study by (Dehghanpour et al., 2007) synthesized and characterized copper(I) complexes using this compound as a ligand.

Mechanism of Action

Target of Action

, which are often involved in various biological processes.

Mode of Action

Sterically hindered amines, such as this compound, can interact with their targets in a unique manner due to their structural characteristics .

Pharmacokinetics

. These properties are crucial in determining the bioavailability of the compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (2-Methylphenyl)methylamine dihydrochloride. .

properties

IUPAC Name

1-(2-methylphenyl)-N-(pyridin-2-ylmethyl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2.2ClH/c1-12-6-2-3-7-13(12)10-15-11-14-8-4-5-9-16-14;;/h2-9,15H,10-11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMULYNOOIZQRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNCC2=CC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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